![molecular formula C21H18N2O2 B1240298 4-methyl-N-[(4-methylphenyl)methyl]-2-furo[3,2-c]quinolinecarboxamide](/img/structure/B1240298.png)
4-methyl-N-[(4-methylphenyl)methyl]-2-furo[3,2-c]quinolinecarboxamide
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Overview
Description
4-methyl-N-[(4-methylphenyl)methyl]-2-furo[3,2-c]quinolinecarboxamide is an organonitrogen heterocyclic compound, an organic heterotricyclic compound and an oxacycle.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been synthesized using palladium-catalyzed cyclization, demonstrating the potential for efficient production and versatility in chemical synthesis (Lindahl et al., 2006).
Microwave-Assisted Reactions : A method involving microwave irradiation has been developed for preparing derivatives of this compound. This approach offers improved yields compared to conventional methods, indicating a more efficient synthesis process (Kumar & Rajitha, 2006).
Molecular Structure Analysis : Crystal structure analysis of similar compounds reveals insights into the molecular configuration, which can guide further drug development and understanding of its interactions at the molecular level (Dasari & Srikrishnan, 2002).
Potential Therapeutic Applications
Anticancer Properties : Some studies indicate that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, suggesting potential as an anticancer agent (Chen et al., 2005).
Immunomodulatory Effects : Compounds like Linomide, which share a similar structure, have shown immunomodulatory effects, hinting at possible applications in immunotherapy or as an adjuvant in vaccine development (Dasari & Srikrishnan, 2002).
Antimicrobial Activity : Quinoxaline derivatives, structurally related to 4-methyl-N-[(4-methylphenyl)methyl]-2-furo[3,2-c]quinolinecarboxamide, have shown antimicrobial activity against various bacterial and yeast strains. This suggests potential applications in developing new antimicrobial agents (Vieira et al., 2014).
Other Applications
Chemical Synthesis of Novel Compounds : The compound has been used as a precursor for the synthesis of novel heterocyclic compounds, highlighting its role in advancing chemical research and development of new materials (Omar & Shawkat, 2012).
Radioligand Development : Derivatives of this compound have been explored as potential radioligands for imaging peripheral benzodiazepine type receptors in vivo using positron emission tomography (PET), which could advance diagnostic imaging techniques (Matarrese et al., 2001).
properties
Molecular Formula |
C21H18N2O2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-methyl-N-[(4-methylphenyl)methyl]furo[3,2-c]quinoline-2-carboxamide |
InChI |
InChI=1S/C21H18N2O2/c1-13-7-9-15(10-8-13)12-22-21(24)19-11-17-14(2)23-18-6-4-3-5-16(18)20(17)25-19/h3-11H,12H2,1-2H3,(H,22,24) |
InChI Key |
AASCFXUFOVMIDS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(O2)C4=CC=CC=C4N=C3C |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(O2)C4=CC=CC=C4N=C3C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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